1-甲基-5-硝基-1H-吲唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

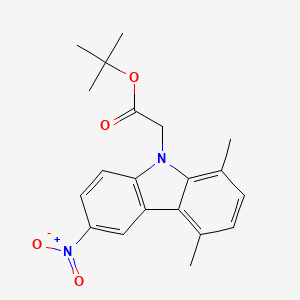

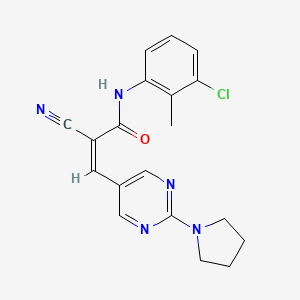

1-Methyl-5-nitro-1H-indazol-3-amine is a chemical compound with the CAS Number: 73105-48-3 . It has a molecular weight of 192.18 and its IUPAC name is 1-methyl-5-nitro-1H-indazol-3-amine . It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C .

Synthesis Analysis

The synthesis of 1-Methyl-5-nitro-1H-indazol-3-amine involves a mixture of 3-amino-1-methyl-1H-indazole and tert-butyl nitrite in tetrahydrofuran, which is heated to reflux for 1 hour . The mixture is then cooled and concentrated. Water and ethyl acetate are added to the residue. The organic layer is washed with water, brine, dried over sodium sulfate, filtered, and concentrated in vacuo .Molecular Structure Analysis

The InChI code for 1-Methyl-5-nitro-1H-indazol-3-amine is 1S/C8H8N4O2/c1-11-7-3-2-5 (12 (13)14)4-6 (7)8 (9)10-11/h2-4H,1H3, (H2,9,10) . The InChI key is WVCBDQKSMZLREY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

1-Methyl-5-nitro-1H-indazol-3-amine is a solid substance . It has a molecular weight of 192.18 . Its IUPAC name is 1-methyl-5-nitro-1H-indazol-3-amine . The InChI code is 1S/C8H8N4O2/c1-11-7-3-2-5 (12 (13)14)4-6 (7)8 (9)10-11/h2-4H,1H3, (H2,9,10) .科学研究应用

合成和化学转化

1-甲基-5-硝基-1H-吲唑-3-胺作为各种化学合成中的前体。例如,El’chaninov 等人 (2018) 展示了其在通过 N-甲基化和后续化学反应合成吡唑并[4,3-g][1,3]苯并噻唑衍生物中的用途。这些衍生物经历了进一步的转化,展示了该化合物在有机合成中的多功能性(El’chaninov、Aleksandrov 和 Stepanov,2018)。同样,Wang 和 Li (2016) 使用硝基苯用于有效合成 1H-吲唑,突出了 1-甲基-5-硝基-1H-吲唑-3-胺在催化的 C-H 活化和 C-N/N-N 偶联中的潜力(Wang 和 Li,2016)。

高能材料和爆炸性化合物

1-甲基-5-硝基-1H-吲唑-3-胺在高能材料领域也具有相关性。Dippold 等人 (2012) 在基于 ANTA(氨基-3-硝基-1H-1,2,4-三唑)的高能化合物背景下探索了其衍生物。该研究重点在于合成热稳定但更强大的高能化合物(Dippold、Klapötke、Martin 和 Wiedbrauk,2012)。此外,Srinivas、Ghule 和 Muralidharan (2014) 合成了基于咪唑、1,2,4-三唑和四唑的富氮化合物,用于富氮气体发生器中的潜在应用,强调了 1-甲基-5-硝基-1H-吲唑-3-胺在生产高能材料中的重要性(Srinivas、Ghule 和 Muralidharan,2014)。

药理学和抗肿瘤应用

尽管重点不在药理学应用上,但值得注意的是,Chu De-qing (2011) 合成了 1-甲基-5-硝基-1H-吲唑-3-胺的衍生物,该衍生物表现出抗肿瘤活性。这表明该化合物在药物化学中具有潜在的用途,特别是在癌症研究的背景下(Chu De-qing,2011)。

安全和危害

作用机制

Target of Action

It is known that indazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the preparation of compounds for treating tau protein-associated disease and have been found to inhibit tyrosine kinase , a key enzyme involved in cell growth and development .

Mode of Action

Indazole derivatives have been shown to interact effectively with the hinge region of tyrosine kinase . This interaction can inhibit the enzyme’s activity, leading to changes in cell growth and development .

Biochemical Pathways

These include anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s effect on these pathways can lead to downstream effects on cell function and health.

Pharmacokinetics

It is known that indazole derivatives are highly soluble in water and other polar solvents , which could influence their bioavailability.

Result of Action

Given its potential inhibitory action on tyrosine kinase , it could impact cell growth and development . Additionally, its broad range of biological activities suggests it could have diverse effects at the molecular and cellular level .

Action Environment

The action of 1-Methyl-5-nitro-1H-indazol-3-amine can be influenced by environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions can affect the compound’s stability, efficacy, and action.

属性

IUPAC Name |

1-methyl-5-nitroindazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-11-7-3-2-5(12(13)14)4-6(7)8(9)10-11/h2-4H,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCBDQKSMZLREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2985992.png)

![N-(3-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2985996.png)

![8-(2,4-Dimethoxyphenyl)-1,6,7-trimethyl-3-(1-methyl-2-oxopropyl)-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2985999.png)

![N-phenethyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2986001.png)

![5-phenyl-5,5a-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazole-2,6(3H,11bH)-dione](/img/structure/B2986004.png)

![N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2986006.png)

![Bicyclo[4.2.0]octan-7-one](/img/structure/B2986009.png)

![2-(2-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2986010.png)